Butyl 4-[(2-iodobenzoyl)amino]benzoate
Description
Butyl 4-[(2-iodobenzoyl)amino]benzoate is a benzoate-derived compound characterized by a butyl ester group, an amide linkage, and a 2-iodobenzoyl substituent. The iodine atom in the ortho position of the benzoyl moiety introduces unique electronic and steric effects, while the amide group facilitates hydrogen-bonding interactions. This structural complexity distinguishes it from simpler alkyl benzoates, such as methyl or butyl benzoate, and functionalized derivatives like ethyl 4-(dimethylamino)benzoate. Its synthesis likely involves coupling 2-iodobenzoyl chloride with 4-aminobenzoic acid, followed by esterification with butanol .
Properties
Molecular Formula |
C18H18INO3 |
|---|---|
Molecular Weight |
423.2 g/mol |
IUPAC Name |
butyl 4-[(2-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18INO3/c1-2-3-12-23-18(22)13-8-10-14(11-9-13)20-17(21)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3,(H,20,21) |
InChI Key |
QLROOVDMAKUAHE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
Butyl Benzoate : A simple ester lacking the amide and iodine substituents .
Ethyl 4-(Dimethylamino)benzoate: Features an electron-donating dimethylamino group instead of the iodobenzoyl-amide moiety .
Sodium 2,6-bis((4,6-dimethoxy-2-pyrimidinyl)oxy)benzoate : A herbicidal benzoate with pyrimidinyl ether groups .
Substituent Effects:
- Iodine vs. Dimethylamino Groups: The iodine atom in Butyl 4-[(2-iodobenzoyl)amino]benzoate contributes to increased molecular weight (MW ≈ 413 g/mol) and polarizability compared to ethyl 4-(dimethylamino)benzoate (MW ≈ 207 g/mol). The iodine’s electronegativity and capacity for halogen bonding may enhance crystal packing efficiency or binding to biological targets, whereas the dimethylamino group in ethyl 4-(dimethylamino)benzoate improves electron-donating capacity, accelerating polymerization reactions in resins .
Physicochemical Properties
- Solubility: The iodine and amide groups likely reduce solubility in nonpolar solvents compared to butyl benzoate but enhance solubility in polar aprotic solvents (e.g., DMSO). Ethyl 4-(dimethylamino)benzoate, with its amino group, exhibits higher aqueous solubility .
- Thermal Stability : The amide linkage may confer higher melting points (>150°C inferred) compared to butyl benzoate (mp ≈ -22°C) .
Functional Performance
- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate acts as a co-initiator in resin cements, achieving a 75–85% degree of conversion in polymerization, whereas iodine-substituted benzoates like this compound are untested in this context but may hinder radical reactions due to iodine’s radical scavenging properties .
- Toxicology: Butyl benzoate exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but the iodinated amide in this compound could introduce hepatotoxicity risks, as seen in other iodinated aromatics .
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